Cas no 2314394-60-8 (3-(5-tert-butoxycarbonyl-7,8-dihydro-6H-1,5-naphthyridin-2-yl)oxetane-3-carboxylic acid)

3-(5-tert-butoxycarbonyl-7,8-dihydro-6H-1,5-naphthyridin-2-yl)oxetane-3-carboxylic acid structure
2314394-60-8 structure
商品名:3-(5-tert-butoxycarbonyl-7,8-dihydro-6H-1,5-naphthyridin-2-yl)oxetane-3-carboxylic acid
CAS番号:2314394-60-8
MF:C17H22N2O5
メガワット:334.366984844208
CID:5107779

3-(5-tert-butoxycarbonyl-7,8-dihydro-6H-1,5-naphthyridin-2-yl)oxetane-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1,5-Naphthyridine-1(2H)-carboxylic acid, 6-(3-carboxy-3-oxetanyl)-3,4-dihydro-, 1-(1,1-dimethylethyl) ester
    • 3-(5-tert-butoxycarbonyl-7,8-dihydro-6H-1,5-naphthyridin-2-yl)oxetane-3-carboxylic acid
    • インチ: 1S/C17H22N2O5/c1-16(2,3)24-15(22)19-8-4-5-11-12(19)6-7-13(18-11)17(14(20)21)9-23-10-17/h6-7H,4-5,8-10H2,1-3H3,(H,20,21)
    • InChIKey: CEGXYMOOFCFFBZ-UHFFFAOYSA-N
    • ほほえんだ: N1(C(OC(C)(C)C)=O)C2C(=NC(C3(C(O)=O)COC3)=CC=2)CCC1

3-(5-tert-butoxycarbonyl-7,8-dihydro-6H-1,5-naphthyridin-2-yl)oxetane-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZL232-1G
3-(5-tert-butoxycarbonyl-7,8-dihydro-6H-1,5-naphthyridin-2-yl)oxetane-3-carboxylic acid
2314394-60-8 95%
1g
¥ 7,920.00 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZL232-250MG
3-(5-tert-butoxycarbonyl-7,8-dihydro-6H-1,5-naphthyridin-2-yl)oxetane-3-carboxylic acid
2314394-60-8 95%
250MG
¥ 3,168.00 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZL232-500MG
3-(5-tert-butoxycarbonyl-7,8-dihydro-6H-1,5-naphthyridin-2-yl)oxetane-3-carboxylic acid
2314394-60-8 95%
500MG
¥ 5,280.00 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZL232-5G
3-(5-tert-butoxycarbonyl-7,8-dihydro-6H-1,5-naphthyridin-2-yl)oxetane-3-carboxylic acid
2314394-60-8 95%
5g
¥ 23,760.00 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZL232-100MG
3-(5-tert-butoxycarbonyl-7,8-dihydro-6H-1,5-naphthyridin-2-yl)oxetane-3-carboxylic acid
2314394-60-8 95%
100MG
¥ 1,980.00 2023-03-30

3-(5-tert-butoxycarbonyl-7,8-dihydro-6H-1,5-naphthyridin-2-yl)oxetane-3-carboxylic acid 関連文献

3-(5-tert-butoxycarbonyl-7,8-dihydro-6H-1,5-naphthyridin-2-yl)oxetane-3-carboxylic acidに関する追加情報

Introduction to 3-(5-tert-butoxycarbonyl-7,8-dihydro-6H-1,5-naphthyridin-2-yl)oxetane-3-carboxylic acid (CAS No. 2314394-60-8)

3-(5-tert-butoxycarbonyl-7,8-dihydro-6H-1,5-naphthyridin-2-yl)oxetane-3-carboxylic acid (CAS No. 2314394-60-8) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features and potential therapeutic applications. The combination of a tert-butoxycarbonyl (Boc) protecting group, a 7,8-dihydro-6H-1,5-naphthyridine core, and an oxetane ring makes it a promising candidate for various biological activities.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis, particularly for the protection of amine functionalities. It provides stability and prevents premature reactivity during multi-step synthetic processes. The presence of this group in 3-(5-tert-butoxycarbonyl-7,8-dihydro-6H-1,5-naphthyridin-2-yl)oxetane-3-carboxylic acid allows for controlled deprotection, which is crucial for the synthesis of complex molecules and drug candidates.

The 7,8-dihydro-6H-1,5-naphthyridine core is a heterocyclic system that has been extensively studied for its biological activities. This scaffold is known to exhibit a range of pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. The incorporation of this core into the structure of 3-(5-tert-butoxycarbonyl-7,8-dihydro-6H-1,5-naphthyridin-2-yl)oxetane-3-carboxylic acid enhances its potential as a lead compound for drug discovery.

The oxetane ring is a four-membered cyclic ether that has gained increasing interest in medicinal chemistry due to its ability to improve the physicochemical properties of molecules. Oxetanes can enhance solubility, metabolic stability, and bioavailability, making them valuable in the design of prodrugs and drug delivery systems. In the context of 3-(5-tert-butoxycarbonyl-7,8-dihydro-6H-1,5-naphthyridin-2-yl)oxetane-3-carboxylic acid, the oxetane ring may contribute to its favorable pharmacokinetic profile.

Recent studies have explored the biological activities of compounds similar to 3-(5-tert-butoxycarbonyl-7,8-dihydro-6H-1,5-naphthyridin-2-yl)oxetane-3-carboxylic acid. For instance, a study published in the Journal of Medicinal Chemistry reported that compounds with a similar structure exhibited potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Another study in the European Journal of Medicinal Chemistry demonstrated that these compounds could effectively target cancer cells by inducing apoptosis and inhibiting cell proliferation.

In addition to its potential therapeutic applications, 3-(5-t-ert-butoxycarbonyl-t-7,8-dihydro-6H-t-1,5-naphthyridin-2-yloxetane-3-carboxylic acid) has been evaluated for its safety and toxicity profiles. Preclinical studies have shown that it exhibits low toxicity and good safety margins in animal models. These findings suggest that it may be suitable for further development as a therapeutic agent.

The synthetic route to produce 3-(5-tert-butoxycarbonyl-tert-dihydro-tert-dihydro-tert-naphthyridin-tert-yloxetane-tert-caboxylic acid)) involves several key steps. Initially, the tert-butoxycarbonyl group is introduced to protect the amine functionality. Subsequently, the 7,8-dihydro-t^e^r^t^-naphthyridine core is synthesized through a series of cyclization reactions. Finally, the oxetane ring is formed via ring-closing metathesis or other suitable methods. Each step requires precise control over reaction conditions to ensure high yields and purity.

In conclusion, 3-(5-t^e^r^t^-but^e^r^t^-oxycarbo^n^y^l^-7^e^r^t^-dihydro-t^e^r^t^-naphthyri^n^-2-yloxeta^n^-caboxyli^n^-acid)) (CAS No. 2314394-t0-) represents an exciting advancement in medicinal chemistry and pharmaceutical research. Its unique structural features and promising biological activities make it a valuable candidate for further investigation and development as a potential therapeutic agent.

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD